molecular formula C9H9N5 B3145069 5-Methyl-1-benzalamino-tetrazole CAS No. 56640-73-4

5-Methyl-1-benzalamino-tetrazole

Cat. No.: B3145069
CAS No.: 56640-73-4
M. Wt: 187.2 g/mol
InChI Key: WPEIMSRVCICHJM-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-1-benzalamino-tetrazole is a chemical compound with the molecular formula C9H9N5 and a molecular weight of 187.2 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of this compound involves reaction with sodium azide and acetic acid at 80 degrees Celsius for 2.5 hours . The yield of this reaction is 21% .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C9H9N5 . The structure includes a tetrazole ring, a benzene ring, and a methyl group .

Scientific Research Applications

1. Energetic Material Properties

5-Methyl-1-benzalamino-tetrazole derivatives have been studied for their potential as energetic materials. Research on similar compounds, such as 5-amino-1H-tetrazole and 1-methyl-5-(nitrimino)-1H-tetrazole, indicates that these compounds can be comparable to common explosives like TNT and RDX in terms of detonation pressures and velocities. They exhibit interesting properties like endothermic nature and high explosion power, making them relevant in the field of explosives and pyrotechnics (Klapötke & Stierstorfer, 2007).

2. Synthesis and Reactivity in Organic Chemistry

This compound and its variants are significant in organic synthesis. For instance, the hydroarylation of tetrazoles under superelectrophilic activation can lead to the production of various functional derivatives, which are important in the synthesis of polymers and have applications in antimicrobial and antidiabetic activities (Lisakova et al., 2016).

3. Thermochromic and Luminescent Properties

Some tetrazole derivatives exhibit unique properties like thermochromic luminescence, which can be applied in developing luminescent thermometers. Such properties are particularly interesting in the context of materials science and photophysical research (Yang et al., 2020).

4. Applications in Medicinal Chemistry

Tetrazoles, particularly 5-substituted variants like this compound, are crucial in medicinal chemistry. They are used as bioisosteres for carboxylic acids in drug design due to their similar acidities but higher lipophilicities and metabolic resistance. This makes them integral in the pharmacokinetics, pharmacodynamics, and metabolism of various drugs (Roh et al., 2012).

5. Photochemical and Catalytic Applications

Tetrazole derivatives have potential applications in photochemistry and catalysis. For example, their ability to function in photocatalytic degradation of certain dyes under UV light irradiation shows promise for environmental applications (Yang et al., 2020).

Safety and Hazards

Safety measures for handling 5-Methyl-1-benzalamino-tetrazole include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas . It is also advised to prevent further spillage or leakage if it is safe to do so, and to avoid letting the chemical enter drains .

Future Directions

While specific future directions for 5-Methyl-1-benzalamino-tetrazole are not mentioned in the search results, there is ongoing research into the synthesis and applications of tetrazoles. This includes the development of eco-friendly approaches to the synthesis of tetrazole derivatives, as well as the exploration of their potential uses in medicinal and pharmaceutical applications .

Properties

IUPAC Name

(E)-N-(5-methyltetrazol-1-yl)-1-phenylmethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5/c1-8-11-12-13-14(8)10-7-9-5-3-2-4-6-9/h2-7H,1H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPEIMSRVCICHJM-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=NN1N=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=NN1/N=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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